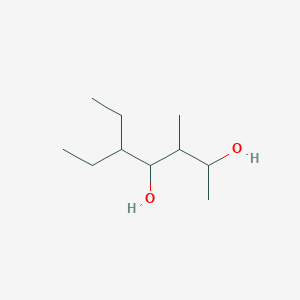![molecular formula C26H39N3O8S B14004627 N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid CAS No. 5430-93-3](/img/structure/B14004627.png)
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a diethylamino propylsulfanyl group, which can enhance its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine typically involves multiple steps, including the formation of the quinoline core and the subsequent attachment of the diethylamino propylsulfanyl group. One common method is the free radical polymerization and RAFT polymerization, which can yield high molar mass samples with flexible chain polymers . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization techniques, similar to those used in the synthesis of other thermo- and pH-responsive polymers. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine can undergo several types of chemical reactions, including:
Oxidation: This reaction can modify the quinoline core, potentially enhancing its biological activity.
Reduction: This reaction can be used to modify the diethylamino propylsulfanyl group, altering the compound’s solubility and reactivity.
Substitution: This reaction can introduce new functional groups to the compound, expanding its range of applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with enhanced biological activity, while substitution reactions can introduce new functional groups, expanding the compound’s range of applications.
Aplicaciones Científicas De Investigación
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The diethylamino propylsulfanyl group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A water-soluble carbodiimide used as a carboxyl activating agent for the coupling of primary amines to yield amide bonds.
Poly(N-[3-(diethylamino)propyl]methacrylamide): A thermo- and pH-responsive polymer synthesized by free radical polymerization and RAFT polymerization.
Uniqueness
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine is unique due to its combination of a quinoline core and a diethylamino propylsulfanyl group. This combination enhances its solubility, reactivity, and potential biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
5430-93-3 |
|---|---|
Fórmula molecular |
C26H39N3O8S |
Peso molecular |
553.7 g/mol |
Nombre IUPAC |
N-[3-[3-(diethylamino)propylsulfanyl]propyl]-6-methoxyquinolin-8-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C20H31N3OS.C6H8O7/c1-4-23(5-2)12-8-14-25-13-7-11-21-19-16-18(24-3)15-17-9-6-10-22-20(17)19;7-3(8)1-6(13,5(11)12)2-4(9)10/h6,9-10,15-16,21H,4-5,7-8,11-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
NRDIOXKKTAQMBV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCSCCCNC1=C2C(=CC(=C1)OC)C=CC=N2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-[(Z)-(5-pyrimidin-2-ylsulfanylfuran-2-yl)methylideneamino]benzamide](/img/structure/B14004544.png)

![Benzene, 1-chloro-4-[(4-nitrophenyl)methoxy]-](/img/structure/B14004550.png)
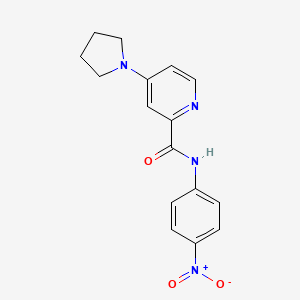
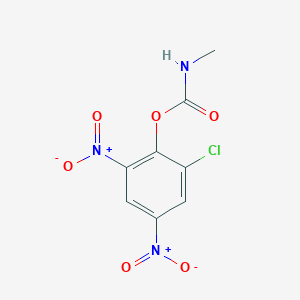

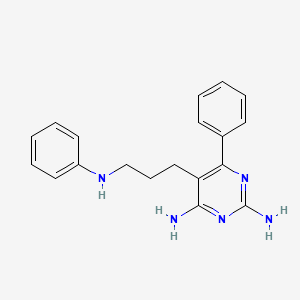

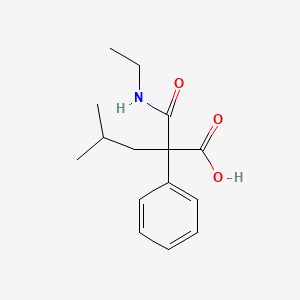

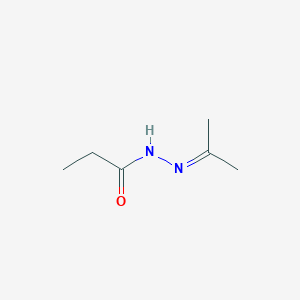
![(3Z)-3-[(3-Nitrophenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14004594.png)
![2,7-Naphthalenedisulfonicacid, 4,5-dihydroxy-3,6-bis[2-(4-sulfo-1-naphthalenyl)diazenyl]-](/img/structure/B14004604.png)
